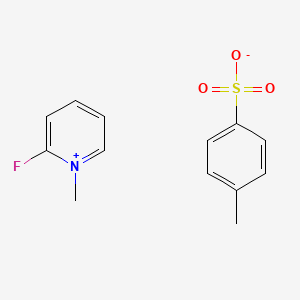

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Vue d'ensemble

Description

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It is known for its role as a fluorinating reagent and is used in various organic synthesis processes . The compound is sensitive to moisture and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. One notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions. This showcases its versatility and efficiency in organic synthesis processes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories for use in organic synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate undergoes several types of chemical reactions, including nucleophilic substitution and addition reactions. It acts as an acid activator in the synthesis of β-lactams, facilitating nucleophilic addition reactions.

Common Reagents and Conditions: The compound is used in conjunction with various nucleophiles and electrophiles under mild reaction conditions. It is soluble in water (where it hydrolyzes), DMSO, dichloromethane, and acetonitrile .

Major Products Formed: The major products formed from reactions involving this compound include β-lactams and other organic molecules that require specific reactivity and selectivity.

Applications De Recherche Scientifique

Chemistry: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is used as a peptide coupling reagent and in the synthesis of α-ribonucleotides . It plays a significant role in organic synthesis, particularly in the formation of peptide bonds between amino acids .

Biology and Medicine: In biological research, the compound is used to facilitate the formation of peptide bonds, making it valuable in the study of proteins and peptides .

Industry: The compound’s role as a fluorinating reagent makes it useful in various industrial applications, particularly in the synthesis of complex organic molecules .

Mécanisme D'action

The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves its role as an acid activator in nucleophilic addition reactions. It facilitates the formation of peptide bonds by targeting peptide bonds in proteins, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, which are fundamental in the creation of a wide range of organic molecules.

Comparaison Avec Des Composés Similaires

Comparison: 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is unique due to its specific reactivity and selectivity in nucleophilic addition reactions. Compared to similar compounds, it is particularly effective as an acid activator in the synthesis of β-lactams. Its moisture sensitivity and solubility in various solvents also distinguish it from other fluorinating reagents .

Activité Biologique

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate (CAS No. 58086-67-2) is a chemical compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄FNO₃S |

| Molecular Weight | 283.32 g/mol |

| InChI Key | HQWDKLAIDBOLFE-UHFFFAOYSA-M |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

Cytotoxicity and Anticancer Activity

In vitro studies on related pyridine derivatives have revealed promising cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values in the low micromolar range . Although specific data for this compound is not extensively documented, the structural similarities suggest a potential for anticancer activity.

The biological mechanisms through which pyridinium compounds exert their effects often involve the disruption of cellular processes such as DNA replication and protein synthesis. For example, some derivatives have been found to interact with topoisomerases, enzymes critical for DNA unwinding during replication . This interaction may lead to increased cytotoxicity in rapidly dividing cancer cells.

Study on Antimicrobial Activity

A study investigating various pyridine derivatives found that certain substitutions significantly enhanced antimicrobial efficacy. The study reported that compounds with electron-withdrawing groups exhibited increased potency against E. coli and Pseudomonas aeruginosa, indicating that modifications similar to those in this compound could yield enhanced biological activity .

Cytotoxicity Assessment

In a comparative analysis of pyridine-based compounds, one study evaluated the cytotoxic effects on different cancer cell lines. The results indicated that compounds with a methyl group at the para position relative to the nitrogen atom showed superior cytotoxicity compared to their unsubstituted counterparts . This suggests that this compound may also exhibit similar enhanced activity due to its structural features.

Propriétés

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDKLAIDBOLFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206808 | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58086-67-2 | |

| Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58086-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1-methylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.